5-bromo-3-fluoropyrazin-2-amine
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Overview
Description
5-Bromo-3-fluoropyrazin-2-amine is an organic compound with the molecular formula C4H3BrFN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoropyrazin-2-amine typically involves the bromination and fluorination of pyrazine derivatives. One common method includes the following steps:
Bromination: Pyrazine is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Fluorination: The brominated pyrazine is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce a fluorine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and arylboronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyrazines, pyrazine oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-fluoropyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromo-3-fluoro-2-pyrazinamine: Another derivative with slight variations in functional groups.
3-Fluoro-5-nitropyrazin-2-amine: Contains a nitro group instead of a bromine atom.
Uniqueness
5-Bromo-3-fluoropyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and amino groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-3-fluoropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrFN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNDUAPTGMDCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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